molecular formula C14H25NO4 B11848756 tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate

tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate

Cat. No.: B11848756
M. Wt: 271.35 g/mol
InChI Key: DSTGGUQXPFSCTP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a methoxy-oxopropyl substituent on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with methyl 3-bromopropanoate in the presence of a base such as triethylamine or caesium carbonate. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at room temperature. The product is then purified by chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Hydrolysis: Formation of 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylic acid.

    Reduction: Formation of 4-(3-methoxy-3-hydroxypropyl)-piperidine-1-carboxylate.

Scientific Research Applications

tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(3-methoxy-3-oxopropyl)-piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid

InChI

InChI=1S/C14H25NO4/c1-9-8-11(10(2)12(16)17)6-7-15(9)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17)

InChI Key

DSTGGUQXPFSCTP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(C)C(=O)O

Origin of Product

United States

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